molecular formula C11H13NO3 B15059002 4-(2-Methoxyethoxy)benzofuran-6-amine

4-(2-Methoxyethoxy)benzofuran-6-amine

Cat. No.: B15059002
M. Wt: 207.23 g/mol
InChI Key: BVQQWBHDANLVCN-UHFFFAOYSA-N
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Description

4-(2-Methoxyethoxy)benzofuran-6-amine is an organic compound with the molecular formula C11H13NO3 It contains a benzofuran ring substituted with a methoxyethoxy group and an amine group

Preparation Methods

The synthesis of 4-(2-Methoxyethoxy)benzofuran-6-amine can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions . The general steps include:

    Starting Materials: The synthesis begins with the preparation of the appropriate boron reagent and halogenated benzofuran derivative.

    Coupling Reaction: The boron reagent and halogenated benzofuran derivative undergo a palladium-catalyzed coupling reaction in the presence of a base.

    Purification: The product is purified using standard techniques such as column chromatography.

Industrial production methods may involve optimization of reaction conditions to increase yield and reduce costs.

Chemical Reactions Analysis

4-(2-Methoxyethoxy)benzofuran-6-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amine group can undergo substitution reactions with various electrophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(2-Methoxyethoxy)benzofuran-6-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2-Methoxyethoxy)benzofuran-6-amine involves its interaction with specific molecular targets. For example, benzofuran derivatives are known to interact with enzymes and receptors, leading to various biological effects . The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

4-(2-Methoxyethoxy)benzofuran-6-amine can be compared with other benzofuran derivatives, such as:

    Psoralen: Used in the treatment of skin diseases like psoriasis.

    8-Methoxypsoralen: Another derivative with similar applications.

    Angelicin: Known for its biological activities.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H13NO3

Molecular Weight

207.23 g/mol

IUPAC Name

4-(2-methoxyethoxy)-1-benzofuran-6-amine

InChI

InChI=1S/C11H13NO3/c1-13-4-5-15-11-7-8(12)6-10-9(11)2-3-14-10/h2-3,6-7H,4-5,12H2,1H3

InChI Key

BVQQWBHDANLVCN-UHFFFAOYSA-N

Canonical SMILES

COCCOC1=CC(=CC2=C1C=CO2)N

Origin of Product

United States

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